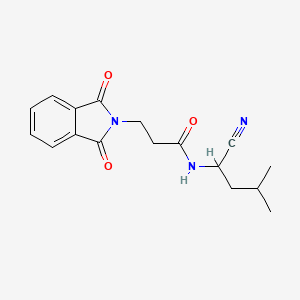
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide, commonly known as CID 49852229, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
CID 49852229 exerts its biological effects by binding to a specific class of proteins known as proteasomes. Proteasomes are responsible for breaking down proteins in the cell, and CID 49852229 inhibits this process. This leads to the accumulation of misfolded and damaged proteins in the cell, which can ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
CID 49852229 has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, CID 49852229 has been shown to have anti-inflammatory properties, making it a promising tool for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CID 49852229 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, making it suitable for long-term experiments. However, there are also limitations to its use. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on CID 49852229. One promising area is in the development of new cancer therapies. CID 49852229 has shown promise as a potential anti-cancer agent, and further research could lead to the development of new drugs that target proteasomes. Another area of research is in the treatment of neurodegenerative diseases. CID 49852229 has been shown to have potential applications in the treatment of Alzheimer's disease, and further research could lead to the development of new therapies for this devastating condition. Finally, there is potential for the development of new anti-inflammatory drugs based on the properties of CID 49852229.
Méthodes De Synthèse
The synthesis of CID 49852229 is a complex process that involves several steps. The first step involves the reaction of 3-methylbut-1-ene with hydrogen cyanide to produce 3-methylbutyl cyanide. This intermediate is then reacted with ethyl acrylate in the presence of a base to produce 3-(1-cyano-3-methylbutyl)acrylate. The final step involves the reaction of this intermediate with phthalic anhydride in the presence of a catalyst to produce CID 49852229.
Applications De Recherche Scientifique
CID 49852229 has been used extensively in scientific research for its potential applications in various fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that CID 49852229 has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(2)9-12(10-18)19-15(21)7-8-20-16(22)13-5-3-4-6-14(13)17(20)23/h3-6,11-12H,7-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLBMZIUOKWSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

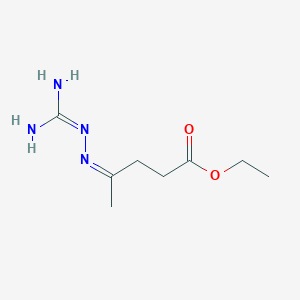
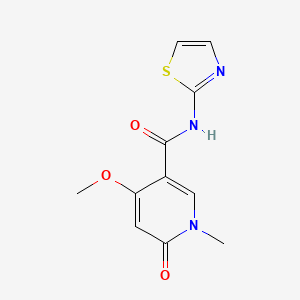
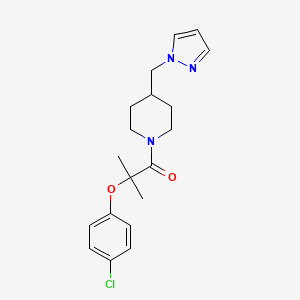
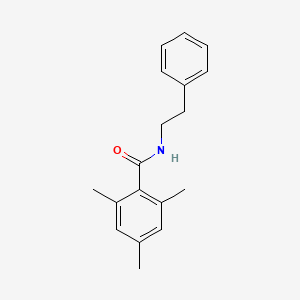
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
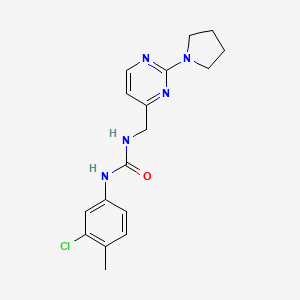
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)
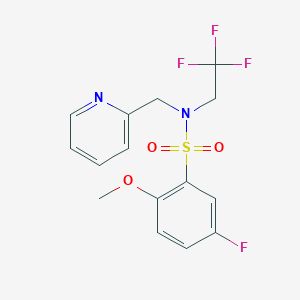
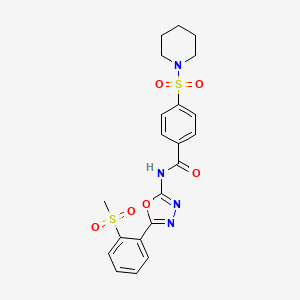
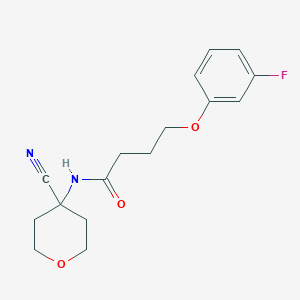
![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/no-structure.png)
![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)
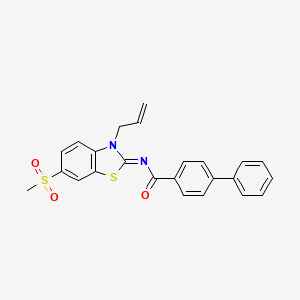
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)